molecular formula C11H12N2O B12628512 N-(1-cyanopropan-2-yl)benzamide CAS No. 959056-02-1

N-(1-cyanopropan-2-yl)benzamide

Cat. No.: B12628512
CAS No.: 959056-02-1
M. Wt: 188.23 g/mol
InChI Key: AGIYKRKGGRYHRO-UHFFFAOYSA-N
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Description

N-(1-cyanopropan-2-yl)benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The presence of both the cyano and amide functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method not only reduces the cost of solvents but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanopropan-2-yl)benzamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can lead to the formation of heterocyclic compounds .

Major Products Formed: The major products formed from the reactions of this compound are often heterocyclic compounds, which have significant biological activities. For instance, the cyclodesulfurization of cyanoacetylthiosemicarbazide can yield five-membered rings with three heteroatoms .

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)benzamide involves its interaction with various molecular targets and pathways. The cyano and amide functional groups in the compound enable it to participate in a variety of chemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can interact with specific enzymes and receptors in the body, thereby exerting their biological effects. For example, some derivatives of cyanoacetamide have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .

Comparison with Similar Compounds

N-(1-cyanopropan-2-yl)benzamide can be compared with other similar compounds, such as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide and N-benzimidazol-2yl benzamide . These compounds share similar structural features, such as the presence of cyano and amide groups, which contribute to their reactivity and biological activities. this compound is unique in its ability to form a wide variety of heterocyclic compounds, making it a valuable intermediate in organic synthesis.

List of Similar Compounds:

Properties

CAS No.

959056-02-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-cyanopropan-2-yl)benzamide

InChI

InChI=1S/C11H12N2O/c1-9(7-8-12)13-11(14)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)

InChI Key

AGIYKRKGGRYHRO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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